molecular formula C18H18N4O3 B2432525 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 451459-93-1

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2432525
CAS No.: 451459-93-1
M. Wt: 338.367
InChI Key: SKAJBVPTUXUHOM-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-methoxyphenyl group and a nitrobenzonitrile moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-17-5-2-15(3-6-17)20-8-10-21(11-9-20)18-7-4-16(22(23)24)12-14(18)13-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAJBVPTUXUHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and nitrobenzonitrile moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative with applications in treating benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features used as an antihypertensive agent.

Uniqueness

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile (CAS No: 451459-93-1) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring, a methoxyphenyl moiety, and a nitrobenzonitrile group, which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, target receptors, and potential therapeutic applications.

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.36 g/mol
  • IUPAC Name : this compound

The structural composition indicates that the compound may exhibit diverse interactions with biological targets, primarily due to the presence of functional groups that can influence solubility and reactivity.

The primary target for this compound is the alpha1-adrenergic receptor (α1-AR) . This receptor plays a crucial role in various physiological processes, including vasoconstriction and neurotransmission.

Biochemical Pathways

Alpha1-adrenergic receptors are activated by catecholamines such as norepinephrine and epinephrine. Upon activation, these receptors initiate a cascade of intracellular signaling pathways that can lead to various cellular responses, including smooth muscle contraction and modulation of neurotransmitter release.

Biological Activity

Research indicates that compounds similar to this compound have shown promising biological activities:

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The nitro group in the structure may enhance reactivity towards microbial targets.

Neuropharmacological Potential

Given its structural similarities to other piperazine derivatives, this compound may exhibit neuropharmacological effects. Piperazine compounds are often investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperazine derivatives, shedding light on their therapeutic potential:

  • Antibacterial Studies : A study indicated that piperazine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the piperazine ring for enhancing efficacy.
  • Neuroprotective Effects : Research has suggested that certain piperazine derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neuroprotection .
  • Psychopharmacological Applications : The affinity of piperazine derivatives for serotonin receptors suggests possible applications in treating mood disorders and anxiety .

Future Directions

The exploration of this compound should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacodynamics and pharmacokinetics.
  • Optimization of Structure : Modifying the chemical structure to enhance selectivity and potency against specific biological targets.
  • Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic uses.

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